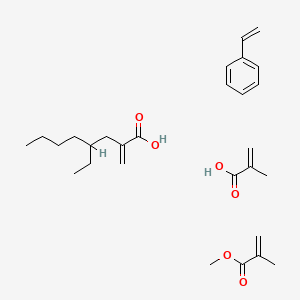
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-ethyl-2-methylideneoctanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a complex mixture of organic molecules. Each component has unique properties and applications in various fields. These compounds are often used in the synthesis of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4-ethyl-2-methylideneoctanoic acid
-
Methyl 2-methylprop-2-enoate
-
2-methylprop-2-enoic acid
-
Styrene
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Iron oxide, caesium oxide on silica.
Major Products
Oxidation: Ketones, aldehydes, methacrylic acid.
Reduction: Alcohols.
Substitution: Halogenated styrenes.
Scientific Research Applications
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action for these compounds varies based on their application:
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Similar to methyl 2-methylprop-2-enoate but with a butyl group instead of a methyl group.
Uniqueness
4-ethyl-2-methylideneoctanoic acid: Unique due to its sulfur-containing ester derivatives which have distinct odor characteristics.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, known for its transparency and resistance to impact.
These compounds play a crucial role in various scientific and industrial applications, making them valuable in multiple fields.
Properties
CAS No. |
28377-44-8 |
|---|---|
Molecular Formula |
C28H42O6 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3(2)4(5)6/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
LJVBKZJGPMGLHH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


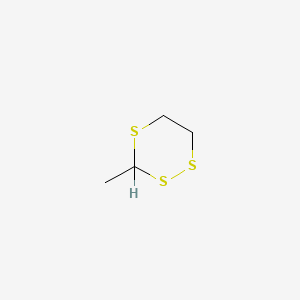
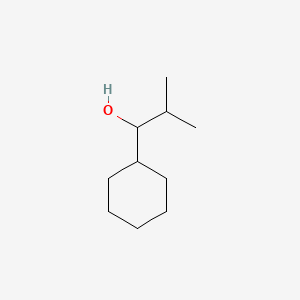
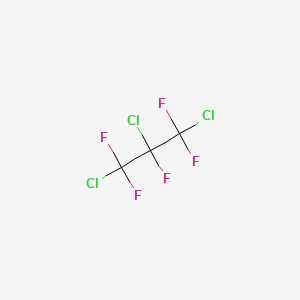
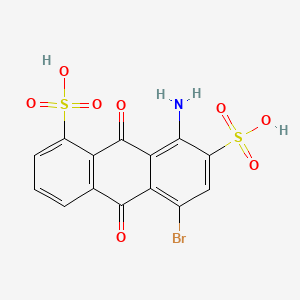
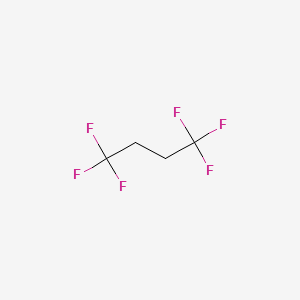
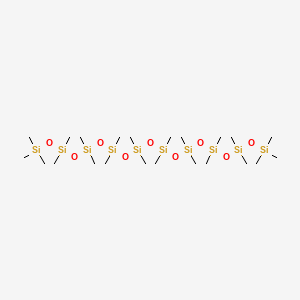
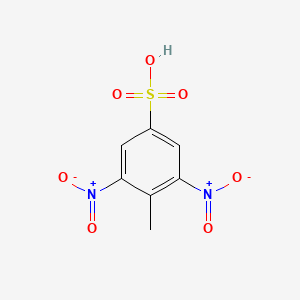
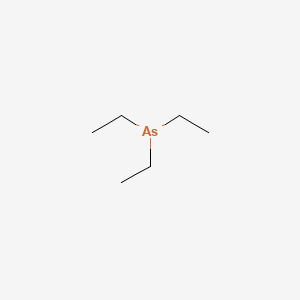
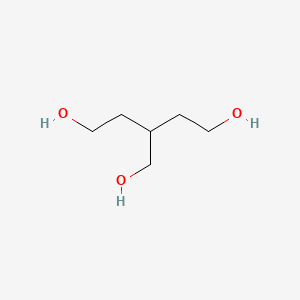
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
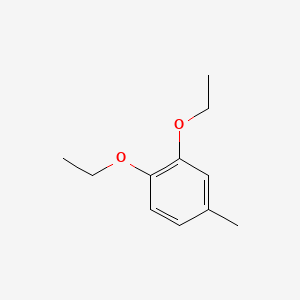
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
